3-Methyl-2-(4-methylphenyl)morpholine

Beschreibung

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, and sulfur. Heterocyclic compounds are of immense importance as they are widespread in nature and form the core structures of countless biologically active molecules, including vitamins, hormones, and alkaloids. e3s-conferences.org The unique three-dimensional arrangements and electronic properties conferred by the heteroatoms allow these molecules to interact with biological targets like enzymes and receptors with high specificity. e3s-conferences.orgresearchgate.net

Within this vast field, nitrogen- and oxygen-containing heterocycles are particularly significant in medicinal chemistry. e3s-conferences.org The compound 3-Methyl-2-(4-methylphenyl)morpholine belongs to this class, featuring a six-membered morpholine (B109124) ring that contains both a nitrogen and an oxygen atom. wikipedia.org Its study is representative of the broader effort in heterocyclic chemistry to synthesize and investigate novel molecules with potential applications in various scientific domains, particularly in the development of new therapeutic agents and as versatile building blocks for more complex chemical structures. researchgate.netbiosynth.com

Overview of the Morpholine Scaffold in Advanced Organic Synthesis

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. capes.gov.brnih.gov This term describes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The morpholine moiety is valued for several key reasons. Its presence in a molecule can improve its pharmacokinetic profile, including properties like aqueous solubility and metabolic stability. capes.gov.brnih.govnih.gov The ring itself is conformationally flexible and contains both a hydrogen bond acceptor (the oxygen atom) and a secondary amine group that is a weak base, allowing for a variety of intermolecular interactions. researchgate.netwikipedia.orgnih.gov

In advanced organic synthesis, the morpholine scaffold is a versatile and readily accessible building block used to construct complex bioactive molecules. researchgate.netnih.gov It is a key component in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Synthetic chemists have developed numerous methods for the efficient and stereoselective synthesis of substituted morpholines, reflecting the high demand for these structures in drug discovery projects. nih.govnih.govnih.govorganic-chemistry.org These strategies range from the dehydration of diethanolamine (B148213) to more complex palladium-catalyzed cyclization reactions, allowing for precise control over the final molecular architecture. wikipedia.orgnih.gov

Scope and Research Objectives Pertaining to this compound

The research surrounding this compound, also known by synonyms such as 3-Methyl-2-(p-tolyl)morpholine, focuses primarily on its role as a versatile chemical intermediate and its potential as a pharmacologically active agent. biosynth.comchemspider.combiosynth.com A significant research application of this compound is its use as a precursor in the synthesis of the research chemical GBR 12909. biosynth.com GBR 12909 is noted for its activity as a dopamine (B1211576) reuptake inhibitor, which makes its synthetic intermediates, like this compound, of considerable interest to medicinal chemists and neuroscientists.

The primary objectives of studying this specific compound include:

Exploring Synthetic Pathways: Developing and optimizing synthetic routes to produce this compound and its derivatives. A common method involves the reaction between 4-methylbenzaldehyde (B123495) and morpholine.

Investigating Biological Activity: Evaluating the intrinsic biological and pharmacological properties of the compound itself. Research indicates that morpholine derivatives can exhibit a range of activities, and studies are ongoing to understand the potential effects of this compound on cellular pathways.

Application as a Chemical Building Block: Utilizing the compound as a scaffold for the synthesis of more complex molecules. biosynth.com Its structure provides a foundation for creating libraries of related compounds for further scientific investigation. benthamdirect.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₂H₁₇NO | chemspider.comnih.gov |

| Molecular Weight | 191.27 g/mol | nih.gov |

| CAS Number | 1094649-71-4 | nih.govchemicalbook.com |

| Monoisotopic Mass | 191.131014 g/mol | chemspider.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Methyl-2-(p-tolyl)morpholine |

| 4-Methylphenmetrazine |

| Diethanolamine |

| GBR 12909 |

| Gefitinib |

| Linezolid |

| Morpholine |

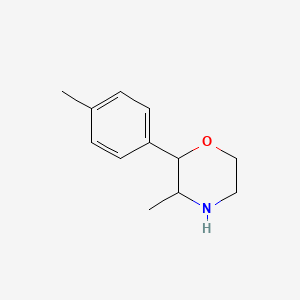

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-(4-methylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNCIXFIIDVRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336886 | |

| Record name | 4-Methylphenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094649-71-4 | |

| Record name | 4-Methylphenmetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094649714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLPHENMETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J79BT5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 3-Methyl-2-(4-methylphenyl)morpholine

The synthesis of this compound can be achieved through several established routes, primarily involving nucleophilic substitution, cyclization, and condensation reactions. A prevalent and well-documented method commences with 4-methylpropiophenone as the starting material.

Nucleophilic Substitution Approaches

A key step in the synthesis of the morpholine (B109124) ring involves nucleophilic substitution. In a common pathway, the synthesis begins with the bromination of 4-methylpropiophenone to yield 2-bromo-1-(4-methylphenyl)propan-1-one. nih.gov This alpha-brominated ketone then serves as an electrophile.

The subsequent reaction with ethanolamine (B43304), a primary amine and alcohol, exemplifies a nucleophilic substitution approach. The amino group of ethanolamine attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond. This reaction leads to the formation of the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one. nih.gov

An alternative nucleophilic substitution strategy involves the reaction of 4-methylphenylamine with ethylene (B1197577) oxide under basic conditions, which directly leads to the formation of the morpholine ring structure.

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine ring is a critical step in the synthesis. Following the initial nucleophilic substitution, an intramolecular cyclization is induced. In the synthetic route starting from 4-methylpropiophenone, the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one undergoes reduction of the ketone group to a hydroxyl group using a reducing agent such as sodium borohydride. nih.gov

This reduction yields a diol intermediate, 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol. The final step to form the morpholine ring is a dehydration and cyclization reaction, which is typically facilitated by a strong acid like concentrated sulfuric acid. nih.gov The acidic conditions promote the elimination of a water molecule, leading to the closure of the six-membered morpholine ring.

Condensation and Cyclization Protocols

Condensation reactions followed by cyclization also provide a viable route to this compound. One such protocol involves the reaction of 4-methylbenzaldehyde (B123495) with morpholine. This approach combines the necessary precursors in a reaction that leads to the formation of the desired product through a series of condensation and cyclization steps.

The synthesis starting from 4-methylpropiophenone can also be viewed as a condensation and cyclization protocol, where the initial reaction with ethanolamine is a condensation step, followed by the acid-catalyzed cyclization. nih.gov

A summary of a typical synthetic protocol is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1 | 4-methylpropiophenone | Bromine, Dichloromethane | 2-bromo-1-(4-methylphenyl)propan-1-one |

| 2 | 2-bromo-1-(4-methylphenyl)propan-1-one | Ethanolamine, N,N-diisopropylethylamine | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one |

| 3 | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one | Sodium borohydride | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol |

| 4 | 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol | Concentrated sulfuric acid | This compound |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of related phenmetrazine analogs, it has been noted that the choice of base can significantly impact the reaction outcome. For instance, in the synthesis of the 2-methylphenyl isomer, an alternative protocol using N-methyl-2-pyrrolidone instead of N,N-diisopropylethylamine was developed to achieve sufficient yields for characterization. nih.gov

Purification of the final product is often achieved through chromatographic techniques. Preparative thin-layer chromatography (TLC) has been successfully employed to isolate the free base of the compound. nih.gov For crystallization purposes, the formation of salts, such as fumarates, has been found to be a practical approach to induce crystallization and improve the handling of the product. nih.gov The isolation of intermediates as oxalate salts has also been suggested to prevent side reactions and facilitate the cyclization step.

Stereoselective Synthesis of this compound and its Stereoisomers

The structure of this compound contains two chiral centers, which gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of specific stereoisomers requires stereoselective methods.

Asymmetric Synthesis Approaches

Several asymmetric synthesis strategies can be envisioned for the stereocontrolled preparation of the stereoisomers of this compound. These approaches aim to introduce chirality in a controlled manner, leading to an enantiomerically enriched or diastereomerically pure product.

One potential strategy involves the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of substituted morpholines, chiral auxiliaries can be employed in diastereoselective alkylation or addition reactions.

Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation. For instance, the asymmetric hydrogenation of a dehydromorpholine precursor, catalyzed by a chiral metal complex (e.g., with a BINAP-Ru catalyst), could lead to the enantioselective formation of the saturated morpholine ring with a specific stereochemistry at the 2- and 3-positions.

Furthermore, the synthesis can start from enantiomerically pure building blocks . For example, a chiral amino alcohol, such as a specific stereoisomer of 2-aminopropan-1-ol, can be used as a precursor. The inherent chirality of the starting material can then direct the stereochemistry of the newly formed chiral center during the cyclization reaction, leading to a diastereomerically enriched product. This approach has been used in the synthesis of related 2-aryl-3-alkyl-2-morpholinol hydrochlorides.

The asymmetric synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols, highlighting the feasibility of using chiral starting materials to control the stereochemistry of the final product.

Diastereoselective and Diastereoconvergent Strategies

The presence of two stereocenters in this compound (at C2 and C3) necessitates synthetic routes that can control the relative stereochemistry to produce specific diastereomers (cis or trans). Diastereoselective strategies aim to favor the formation of one diastereomer over the other, while diastereoconvergent methods can convert a mixture of diastereomers into a single desired diastereomer.

One common approach to diastereoselective synthesis of 2,3-disubstituted morpholines involves the cyclization of precursor molecules where one stereocenter is already established, guiding the formation of the second. For instance, the reaction of an enantiopure amino alcohol with an α-halo ketone can proceed with facial selectivity, influenced by the existing stereocenter.

A reported synthesis of 3-methyl-2-phenylmorpholine analogues involves the reaction of an α-bromo-propiophenone derivative with an amino alcohol. In the case of this compound, this would involve the reaction of 2-bromo-1-(4-methylphenyl)propan-1-one with ethanolamine. The stereochemical outcome of the cyclization step would be influenced by the reaction conditions and any chiral auxiliaries used.

Diastereoconvergent approaches can be employed when a reaction yields a mixture of diastereomers. These methods often involve an equilibrium process that thermodynamically favors one isomer or a selective transformation of one diastereomer, leaving the other. For some morpholine derivatives, photoredox-mediated radical reactions have been shown to be diastereoconvergent, allowing for the conversion of a mixture of hemiaminal diastereomers into a single, highly substituted morpholine product.

| Strategy | Key Features | Potential Application to this compound |

| Diastereoselective Cyclization | Utilizes a chiral precursor to direct the formation of a new stereocenter. | Reaction of an enantiopure 1-(4-methylphenyl)-2-aminopropan-1-ol with a two-carbon electrophile for cyclization. |

| Substrate-Controlled Addition | Addition of a nucleophile to a chiral iminium ion intermediate. | Formation of a chiral imine from 4-methylbenzaldehyde and a chiral amino alcohol, followed by nucleophilic addition of a methyl group equivalent. |

| Diastereoconvergent Radical Cyclization | Conversion of a diastereomeric mixture to a single product via a radical intermediate. | A photoredox-catalyzed cyclization of a precursor that initially forms a mix of cis and trans isomers could potentially be driven to a single diastereomer. |

Copper-Promoted Oxyamination Methodologies

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of morpholines through oxyamination of alkenes. These methods involve the simultaneous addition of an oxygen and a nitrogen atom across a double bond. For the synthesis of this compound, a relevant precursor would be an N-protected 1-(4-methylphenyl)but-3-en-1-ol.

One such strategy is the copper(II) 2-ethylhexanoate promoted intramolecular oxyamination. In this approach, an N-sulfonylated amino alcohol with a terminal alkene can undergo cyclization in the presence of a copper catalyst. The intramolecular addition of the alcohol to the alkene, promoted by the copper catalyst, is followed by an intermolecular amination step. While this specific methodology has been demonstrated for 2-aminomethyl morpholines, the underlying principles can be adapted.

Another relevant copper-catalyzed approach is a three-component reaction involving an amino alcohol, an aldehyde, and a diazo compound. This method allows for the rapid assembly of highly substituted morpholines. For the target compound, this could conceptually involve the reaction of an appropriate amino alcohol, 4-methylbenzaldehyde, and a methyl-substituted diazo species, facilitated by a copper(I) catalyst. The proposed mechanism involves the in-situ formation of a copper carbenoid and an imino alcohol, which then react and cyclize to form the morpholine ring.

| Copper-Promoted Method | Reactants | Catalyst System | Key Features |

| Intramolecular Alkene Oxyamination | N-protected 1-(4-methylphenyl)but-3-en-1-ol | Copper(II) 2-ethylhexanoate | Stereoselective formation of the morpholine ring through intramolecular cyclization. |

| Three-Component Reaction | Amino alcohol, 4-methylbenzaldehyde, methyl-diazo species | Copper(I) salt (e.g., CuOTf) | Convergent synthesis allowing for rapid assembly of the morpholine core. |

Polymer-Supported Synthetic Techniques

Polymer-supported synthesis offers several advantages, including simplified purification and the potential for automation. For the synthesis of morpholine derivatives, solid-phase strategies have been developed, often starting from polymer-bound amino acids.

A representative approach involves immobilizing an amino acid, such as serine or threonine, onto a solid support. The nitrogen of the amino acid is then alkylated and subsequently acylated or sulfonylated. Cleavage from the resin under acidic conditions can induce cyclization to form a dihydrooxazine, which can then be reduced to the corresponding morpholine. To synthesize this compound using this technique, a polymer-bound threonine derivative could be N-alkylated with a 4-methylbenzyl group. Subsequent steps would involve cyclization and reduction.

The key advantage of this method is the ability to generate a library of related compounds by varying the building blocks in a combinatorial fashion. While this approach is well-suited for the discovery of new compounds, its efficiency for the large-scale production of a single target molecule may be limited compared to solution-phase synthesis.

| Step | Description | Reagents and Conditions |

| 1. Immobilization | Attachment of a protected amino acid (e.g., Fmoc-Thr(tBu)-OH) to a solid support (e.g., Wang resin). | DIC, DMAP in DMF |

| 2. N-Alkylation | Introduction of the 4-methylphenyl group. | 4-Methylbenzyl bromide, base. |

| 3. N-Acylation/Sulfonylation | Protection of the nitrogen to facilitate cyclization. | Acyl chloride or sulfonyl chloride. |

| 4. Cleavage and Cyclization | Release from the solid support with concomitant ring formation. | Trifluoroacetic acid (TFA). |

| 5. Reduction | Conversion of the intermediate to the final morpholine. | Reducing agent (e.g., NaBH4). |

Industrial Scale Preparation Considerations

The industrial-scale preparation of this compound requires a synthetic route that is safe, cost-effective, reproducible, and scalable. The selection of starting materials, reagents, and solvents is critical, with a preference for those that are readily available, inexpensive, and have a favorable safety and environmental profile.

A common industrial synthesis for phenmetrazine and its analogues involves the reaction of an α-haloketone with an amino alcohol, followed by reduction and cyclization. For this compound, this would likely start from 4-methylpropiophenone.

Potential Industrial Synthesis Outline:

Bromination: 4-Methylpropiophenone is brominated to yield 2-bromo-1-(4-methylphenyl)propan-1-one. This step requires careful control of temperature and the addition of bromine to minimize side reactions.

Condensation: The resulting α-bromoketone is reacted with ethanolamine to form an intermediate amino ketone. This reaction is typically carried out in a suitable solvent with a base to neutralize the HBr formed.

Reduction: The ketone functionality in the intermediate is reduced to a hydroxyl group. Sodium borohydride is a common reagent for this transformation on an industrial scale due to its cost and handling characteristics.

Cyclization: The final morpholine ring is formed by acid-catalyzed dehydration of the amino alcohol intermediate.

Key Considerations for Scale-Up:

Process Safety: The handling of bromine requires specialized equipment and safety protocols. The potential for exothermic reactions at each stage must be assessed through calorimetric studies.

Waste Management: The process generates waste streams, including by-products from the bromination and salts from the neutralization and reduction steps. Efficient and environmentally sound disposal or recycling of this waste is necessary.

Purification: The final product must meet stringent purity specifications. Crystallization of the hydrochloride salt is a common method for purification on a large scale.

Regulatory Compliance: The entire manufacturing process must adhere to Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use.

Chemical Reactivity and Derivatization

Fundamental Reaction Pathways

The principal reactions of this compound include oxidation, reduction, and nucleophilic substitutions centered on the morpholine (B109124) nitrogen.

The oxidation of 3-Methyl-2-(4-methylphenyl)morpholine can proceed via several pathways, depending on the reagents and conditions employed. The secondary amine of the morpholine ring is susceptible to oxidation, which can lead to the formation of N-centered radicals or more stable products like nitrones or lactams upon further reaction. mdpi.com Electrochemical oxidation of morpholine, for instance, is known to furnish an N-centered radical. mdpi.com

Additionally, the benzylic C-H bond at the C-2 position is activated by the adjacent aryl ring, making it a potential site for oxidation to a carbonyl group, which would yield a morpholin-2-one (B1368128) derivative. Common oxidizing agents for such transformations include chromium-based reagents or potassium permanganate. While specific studies on this compound are not detailed, the general reactivity of related 2-arylmorpholines suggests these pathways are chemically feasible. figshare.comnih.gov

Table 1: Potential Oxidation Reactions and Products

| Reaction Type | Reagent Class | Potential Product(s) |

|---|---|---|

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxide derivatives |

| Benzylic Oxidation | Chromium reagents (e.g., CrO₃), Permanganates (e.g., KMnO₄) | 3-Methyl-2-(4-methylphenyl)morpholin-2-one |

| Dehydrogenation | Catalytic (e.g., Pd/C), Electrochemical | Corresponding enamines or imines |

Reduction reactions involving this compound typically target specific functional groups if they are present as derivatives. For the parent compound, reduction is less common unless harsh conditions are used, which could lead to ring-opening. However, if the molecule is first oxidized to an imine or a morpholinone, these functionalities can be readily reduced. For instance, the reduction of a 2-hydroxy-3-arylmorpholine derivative to a 3-arylmorpholine has been demonstrated using reagents like sodium triacetoxyborohydride, showcasing a method to deoxygenate the ring. researchgate.net A common synthetic route to morpholines involves the reduction of an intermediate morpholinone using powerful reducing agents like lithium aluminum hydride or borane (B79455) complexes. chemrxiv.org

Table 2: Potential Reduction Reactions and Products

| Starting Material (Derivative) | Reagent Class | Product |

|---|---|---|

| 3-Methyl-2-(4-methylphenyl)morpholin-2-one | Hydrides (e.g., LiAlH₄, BH₃·THF) | This compound |

| Intermediate Enamine/Imine | Hydrides (e.g., NaBH₄), Catalytic Hydrogenation | This compound |

The nitrogen atom in the morpholine ring is nucleophilic due to the presence of a lone pair of electrons. This allows it to readily participate in nucleophilic substitution reactions with various electrophiles. The most common of these are N-alkylation and N-acylation.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. Research has demonstrated the N-alkylation of morpholine with alcohols using specific catalysts. researchgate.net A general method for the N-monoalkylation of 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) provides a pathway to N-substituted morpholines. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholines. This reaction is often used to introduce a variety of functional groups or to serve as a protecting group strategy in multi-step synthesis.

N-Arylation: The nitrogen can also be coupled with aryl halides, typically through transition-metal-catalyzed reactions such as the Buchwald-Hartwig amination, to form N-arylmorpholines. researchgate.netresearchgate.net

These reactions are fundamental to the derivatization of the morpholine core, enabling the synthesis of a vast array of analogs with different physicochemical properties.

Role as a Synthetic Intermediate and Building Block

The structural features of this compound make it a valuable intermediate and building block in organic synthesis, particularly in the field of medicinal chemistry.

As a substituted morpholine, this compound serves as a key precursor for constructing more complex molecular frameworks. The morpholine ring system is a common feature in natural products and biologically active compounds. researchgate.net Synthetic strategies often utilize pre-formed, substituted morpholines as starting points for elaboration. For example, novel morpholine-containing hybrids, such as those linked to coumarin-triazole structures, have been synthesized and evaluated for their potential as anticancer agents. nih.gov The synthesis of such complex molecules relies on the foundational morpholine structure, which is then functionalized through reactions like N-alkylation to connect it to other molecular fragments. nih.gov

Furthermore, this compound is a structural analog of precursors used in the synthesis of dopamine (B1211576) reuptake inhibitors like GBR 12909, which contains a piperazine (B1678402) ring but shares a similar pharmacophoric pattern. nih.govresearchgate.net The synthesis of such neurologically active agents often involves the alkylation of a heterocyclic amine (like morpholine or piperazine) with a suitable side chain. umich.eduumich.edu Photocatalytic methods have also been developed to create substituted 2-arylmorpholines, demonstrating a modern approach to building molecular complexity from simpler precursors. figshare.comnih.govacs.org

The utility of the morpholine scaffold is evident in its presence in numerous FDA-approved drugs. figshare.comchemrxiv.orgacs.org Its incorporation can enhance a compound's ability to cross the blood-brain barrier, making it particularly useful for developing drugs targeting the central nervous system. researchgate.netacs.org Medicinal chemists frequently incorporate the morpholine moiety into lead compounds to optimize their drug-like properties. ijprems.com The synthesis of diverse libraries of morpholine-containing compounds is a key strategy in drug discovery projects, allowing for the systematic exploration of structure-activity relationships. nih.gov

Table 3: Examples of Complex Bioactive Scaffolds Incorporating Morpholine

| Compound Class | Synthetic Application | Reference |

|---|---|---|

| Coumarin-Triazole Hybrids | Anticancer Agents | nih.gov |

| Quinoxaline Derivatives | Antitumor Agents | nih.gov |

| Dopamine Reuptake Inhibitors (Analogs) | CNS Agents | nih.gov |

| Kinase Inhibitors | Anticancer Agents | researchgate.netijprems.com |

Multi-component and Cascade Reactions Incorporating this compound Moieties

The exploration of this compound and its derivatives in the realm of multi-component reactions (MCRs) and cascade sequences is a developing area of synthetic chemistry. While direct participation of the pre-formed this compound scaffold as a primary building block in documented MCRs is not extensively reported, the broader class of morpholine-containing structures is frequently assembled and functionalized through these efficient synthetic strategies. The inherent reactivity of the morpholine ring, particularly the secondary amine, presents opportunities for its incorporation into complex molecular architectures.

Research into the synthesis of polysubstituted morpholines often employs cascade reactions, which allow for the construction of the heterocyclic core in a single, efficient step from acyclic precursors. These reactions capitalize on a sequence of intramolecular transformations to rapidly build molecular complexity. For instance, base-catalyzed cascade reactions have been developed to synthesize 2,3-disubstituted morpholines. nih.gov Similarly, the ring-opening of activated aziridines with haloalcohols can initiate a cascade that results in the formation of 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org

Multi-component reactions provide another powerful avenue for generating diversity in morpholine-containing scaffolds. These reactions, where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly valued for their atom economy and efficiency. mdpi.com A notable example is the Ugi four-component reaction (U-4CR), which has been adapted for the de novo synthesis of highly substituted morpholines. nih.govacs.org This approach involves the reaction of an α-halo oxo-component, an isocyanide, an azide (B81097) source, and a 2-haloamine, leading to a tetrazole intermediate that cyclizes to form the morpholine ring. nih.govnih.gov

Furthermore, metal-catalyzed domino reactions have been employed to construct the morpholine skeleton. A copper-catalyzed three-component reaction of a terminal alkyne, an isocyanate, and an oxirane provides an atom-economic route to substituted morpholine derivatives. thieme-connect.com Rhodium-catalyzed intramolecular cyclizations of nitrogen-tethered allenols also afford a diastereoselective pathway to highly substituted morpholines, including 2,3,5- and 2,5,6-trisubstituted variants. rsc.org

While the following tables showcase the synthesis of various morpholine derivatives through multi-component and cascade reactions, they illustrate the potential for creating diverse substitution patterns on the morpholine core, a strategy that could be conceptually extended to derivatives of this compound.

Table 1: Synthesis of 3,3-Disubstituted Morpholines via Ugi-Adduct Cyclization nih.govacs.org

This table details the synthesis of various 3,3-disubstituted morpholine derivatives through a multi-component reaction followed by cyclization. The process involves the formation of an Ugi adduct which is subsequently cyclized to yield the final morpholine product.

| Entry | Amine | Aldehyde/Ketone | Isocyanide | Azide Source | Cyclization Conditions | Product | Yield (%) |

| 1 | 2-chloroethylamine | Benzaldehyde | Benzyl isocyanide | NaN₃ | NaH, CH₃CN, 0 °C to rt, 1 h | 3-Benzyl-3-phenylmorpholine | 68 |

| 2 | 2-bromoethylamine | Acetone | tert-Butyl isocyanide | NaN₃ | NaH, CH₃CN, 0 °C to rt, 1 h | 3-tert-Butyl-3-methylmorpholine | 55 |

| 3 | 2-chloroethylamine | Cyclohexanone | Cyclohexyl isocyanide | NaN₃ | NaH, CH₃CN, 0 °C to rt, 1 h | 3-Cyclohexyl-spiro[morpholine-3,1'-cyclohexane] | 62 |

Table 2: Cascade Reaction for the Synthesis of Polysubstituted Morpholines nih.govacs.org

This table presents the results of a cascade reaction forming morpholine rings from substituted α-formyl esters and a tosylated aminodiol precursor. This method allows for the creation of multiple stereocenters in a single synthetic operation.

| Entry | α-Formyl Ester Nucleophile | Base | Solvent | Diastereomeric Ratio (d.r.) | Product | Yield (%) |

| 1 | Methyl 2-formylpropanoate | K₂CO₃ | 1,4-Dioxane | 3:1 | Methyl 3-hydroxy-2-methylmorpholine-2-carboxylate | 78 |

| 2 | Ethyl 2-formylbutanoate | Cs₂CO₃ | 1,4-Dioxane | 5:1 | Ethyl 3-ethyl-3-hydroxymorpholine-2-carboxylate | 85 |

| 3 | Benzyl 2-formyl-3-phenylpropanoate | DBU | 1,4-Dioxane | >20:1 | Benzyl 3-benzyl-3-hydroxymorpholine-2-carboxylate | 92 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular properties. However, no specific DFT studies for 3-Methyl-2-(4-methylphenyl)morpholine were identified.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or equilibrium, structure of the molecule, including key parameters like bond lengths and angles. A search for published optimized geometric parameters for this compound yielded no specific data tables or computational results.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of molecular stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. Despite the importance of these analyses, no studies containing HOMO-LUMO energy values or MEP maps specific to this compound were found.

Vibrational Frequency Calculations and Spectral Prediction

Computational methods are used to calculate the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of spectral bands to specific molecular motions. No theoretical vibrational frequency data or predicted spectra for this compound could be located in the reviewed literature.

Quantum Chemical Modeling of Reactivity and Stability

Quantum chemical modeling provides insights into the reactivity and stability of molecules through various analytical approaches.

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, offering insights into its electronic distribution and bonding characteristics. This information helps in understanding the electrostatic interactions of the molecule. No published Mulliken charge distribution analysis for this compound was found.

Energetic Profiles of Reaction Pathways

Computational chemistry can be used to model the energetic profiles of chemical reactions, identifying transition states and calculating activation energies. This is valuable for understanding reaction mechanisms and kinetics. While some sources mention that this compound can undergo reactions like oxidation and reduction, no studies providing calculated energetic profiles for these or any other reaction pathways were identified.

Conformational Landscape Exploration and Energy Minima Identification

The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes, arising from the rotation around single bonds. Identifying the most stable conformations, known as energy minima, is fundamental to understanding a molecule's physical and chemical behavior. For this compound, the conformational flexibility primarily arises from the morpholine (B109124) ring puckering and the rotation of the 4-methylphenyl group.

For this compound, several low-energy conformations are possible. The morpholine ring is expected to exist in a chair conformation. The relative stability of the different conformers will be determined by the steric interactions between the substituents. The two primary chair conformations would be interconvertible through a ring-flip process.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are standard tools for exploring the conformational landscape. psu.edu A typical computational workflow would involve:

Conformational Search: Generating a large number of possible conformations by systematically rotating the rotatable bonds.

Geometry Optimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.

Energy Calculation: Calculating the relative energies of the optimized conformers to identify the most stable structures.

Based on the analysis of related compounds like phenmetrazine, it is highly probable that the most stable conformer of this compound features the morpholine ring in a chair conformation with the bulky 4-methylphenyl group in an equatorial position to minimize steric hindrance. The methyl group at the 3-position would also preferentially occupy an equatorial position. The identification of the global energy minimum and the relative energies of other low-lying conformers would require specific computational studies.

Table 1: Plausible Low-Energy Conformers of this compound

| Conformer | Morpholine Ring Conformation | 2-(4-methylphenyl) Group Position | 3-Methyl Group Position | Expected Relative Stability |

| 1 | Chair | Equatorial | Equatorial | Most Stable |

| 2 | Chair | Equatorial | Axial | Less Stable |

| 3 | Chair | Axial | Equatorial | Less Stable |

| 4 | Chair | Axial | Axial | Least Stable |

| 5 | Twist-Boat | - | - | High Energy Intermediate |

Note: This table represents a qualitative prediction based on the principles of conformational analysis for substituted cyclohexanes and related heterocycles. The actual relative energies would need to be quantified by computational calculations.

Computational Predictions of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound. The most common computationally predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. nih.govgithub.ionih.gov The standard approach involves:

Conformational Analysis: As discussed previously, obtaining the accurate, low-energy conformers of the molecule is a critical first step. researchgate.net

NMR Calculation: For each stable conformer, the magnetic shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. google.com

Boltzmann Averaging: The predicted chemical shifts for each conformer are then averaged, weighted by their Boltzmann population at a given temperature, to yield the final predicted spectrum. nih.gov

For this compound, distinct signals would be expected for the protons and carbons of the morpholine ring, the methyl group at the 3-position, the 4-methylphenyl group, and the methyl group on the phenyl ring. The predicted chemical shifts would be sensitive to the conformational state of the molecule.

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.govnih.govresearchgate.net This is typically done by:

Geometry Optimization: Finding the equilibrium geometry of the molecule.

Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and normal modes.

The predicted IR spectrum for this compound would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C-N and C-O stretching of the morpholine ring, and the out-of-plane bending vibrations of the substituted benzene (B151609) ring.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the 4-methylphenyl group. - Protons of the morpholine ring, showing complex splitting patterns due to their diastereotopic nature. - A doublet for the methyl group at the 3-position. - A singlet for the methyl group on the phenyl ring. |

| ¹³C NMR | - Distinct signals for the aromatic carbons of the 4-methylphenyl group. - Signals for the carbons of the morpholine ring. - A signal for the methyl carbon at the 3-position. - A signal for the methyl carbon on the phenyl ring. |

| IR Spectroscopy | - C-H stretching (aromatic and aliphatic) ~2800-3100 cm⁻¹. - C-O-C stretching ~1100-1200 cm⁻¹. - C-N stretching ~1000-1100 cm⁻¹. - Aromatic C=C stretching ~1450-1600 cm⁻¹. |

Note: The values in this table are illustrative of the types of signals that would be expected. Accurate prediction requires specific computational calculations.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of 3-Methyl-2-(4-methylphenyl)morpholine is crucial, as different isomers can exhibit varied biological activities and chemical properties. Future research is trending towards the development of highly efficient and selective stereoselective synthetic routes.

One promising approach is the use of polymer-supported synthesis, which has been successfully applied to other morpholine (B109124) derivatives. nih.gov This technique involves using immobilized amino acids, such as serine or threonine derivatives, as chiral starting materials on a solid phase. nih.gov Subsequent chemical transformations, including N-alkylation and cyclization, followed by cleavage from the resin support, can yield morpholine structures with a high degree of stereochemical control. nih.gov The inclusion of reducing agents like triethylsilane during the cleavage step has been shown to stereoselectively form the final saturated morpholine ring. nih.gov

Furthermore, established stereoselective reactions from the broader field of organic synthesis could be adapted for this specific molecule. Methodologies like the Takai olefination and highly E-selective Wittig reactions could be employed to construct key fragments with precise geometric control before the final cyclization to form the morpholine ring. qmul.ac.uk The use of chiral catalysts, such as BINAP-Ru complexes, in asymmetric synthesis is another avenue to achieve high enantiomeric excess, which is vital for studying stereospecific interactions.

Exploration of New Derivatization Strategies

As a versatile chemical building block, this compound is an ideal scaffold for creating new molecular entities through derivatization. cymitquimica.com Its structure features several reactive sites, including the secondary amine of the morpholine ring and the aromatic tolyl group, allowing for a wide range of chemical modifications.

Future research will likely focus on synthesizing novel derivatives by targeting these functional groups. The secondary amine can undergo reactions such as acylation, sulfonylation, and alkylation to introduce a variety of substituents, potentially altering the molecule's electronic and steric properties. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of functional groups that could modulate biological activity or be used as handles for further chemical elaboration. The compound serves as a known intermediate in the synthesis of research chemicals like GBR 12909, highlighting its role as a precursor for more complex molecules. cymitquimica.combiosynth.com

Interactive Table: Potential Derivatization Reactions

| Reaction Type | Target Site | Potential Reagents | Resulting Modification |

|---|---|---|---|

| N-Acylation | Morpholine Nitrogen | Acid chlorides, Anhydrides | Introduction of acyl groups |

| N-Alkylation | Morpholine Nitrogen | Alkyl halides | Introduction of alkyl chains |

| N-Arylation | Morpholine Nitrogen | Aryl halides (e.g., Buchwald-Hartwig coupling) | Attachment of new aryl groups |

| Oxidation | Morpholine Ring | Oxidizing agents | Formation of corresponding ketones |

| Reduction | - | Reducing agents | Conversion to alcohols or amines |

| Electrophilic Aromatic Substitution | p-Tolyl Ring | Nitrating or Halogenating agents | Functionalization of the aromatic ring |

These derivatization strategies are key to creating libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work. Future research will increasingly rely on sophisticated modeling techniques to explore its conformational landscape, electronic structure, and potential interactions with biological targets.

Studies on structurally similar compounds, such as 3-methyl-2-phenylmorpholine, have utilized Density Functional Theory (DFT) to optimize molecular geometry and predict vibrational spectra. researchgate.net Similar approaches can be applied to the title compound to gain a deep understanding of its fundamental properties. Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to investigate charge transfer interactions within the molecule, which are crucial for understanding its reactivity and intermolecular forces. researchgate.net

Advanced computational methods can also predict how the molecule might bind to protein targets. Molecular docking simulations can be used to screen for potential biological activity by modeling the interaction of the compound with the active sites of various enzymes or receptors. researchgate.net These predictive models help prioritize which derivatives are most promising for synthesis and biological testing, saving significant time and resources. mdpi.com

Interactive Table: Computational Modeling Techniques

| Technique | Purpose | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structure Optimization & Energy Calculation | Molecular geometry, vibrational frequencies, electronic properties |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular charge transfer | Hyperconjugative interactions, donor-acceptor relationships |

| Molecular Docking | Predicting binding to biological targets | Binding affinity, interaction modes with proteins |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with activity | Predictive models for biological or physical properties |

Potential for Integration in Advanced Organic Material Synthesis

The morpholine scaffold is a recurring motif in a variety of functional organic molecules, including pharmaceuticals and other specialty chemicals. wikipedia.orgresearchgate.net The specific structure of this compound makes it a candidate for integration into more complex systems, such as advanced organic materials.

Its inherent chemical reactivity allows it to be incorporated as a monomer or a key building block in polymerization reactions. The secondary amine can be functionalized to link molecules together, potentially forming novel polymers with unique thermal or optical properties. Furthermore, the rigid, chiral structure of the molecule could be exploited to create materials with specific three-dimensional architectures, which is of interest in fields like chiral separations or asymmetric catalysis. The presence of the tolyl group offers another site for polymerization or for tuning the electronic properties of the resulting material. While direct applications in materials science are still speculative, the compound's status as a versatile synthetic intermediate suggests that its potential extends beyond its current use in small-molecule synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-2-(4-methylphenyl)morpholine, and what critical reaction parameters influence yield?

- Methodological Answer: The synthesis typically involves bromination of 4-methylpropiophenone to form 2-bromo-1-(4-methylphenyl)propan-1-one, followed by reaction with ethanolamine and cyclization using concentrated sulfuric acid. Key parameters include reaction temperature (optimized for cyclization), stoichiometry of ethanolamine, and the use of sodium borohydride for intermediate reduction. Yields depend on purification steps (e.g., crystallization of fumarate salts) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) verify purity, while X-ray crystallography resolves absolute configurations, particularly for distinguishing cis/trans isomers. Infrared (IR) spectroscopy identifies functional groups like morpholine rings .

Advanced Research Questions

Q. How can researchers address challenges in distinguishing positional isomers (e.g., 2-, 3-, and 4-MPM) during structural elucidation?

- Methodological Answer: Positional isomers require comparative analysis using tandem MS to fragment ions and identify substitution patterns. Regioisomeric differentiation can be achieved via Nuclear Overhauser Effect (NOE) NMR experiments to map spatial proximity of substituents. Reference standards for all isomers must be synthesized to validate retention times and spectral data .

Q. What strategies are effective in controlling stereochemistry during synthesis to obtain specific enantiomers of this compound?

- Methodological Answer: Chiral resolution agents (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., chiral palladium complexes) can enforce enantioselectivity. Post-synthesis, enantiomeric excess is quantified via chiral HPLC columns or circular dichroism (CD). The trans-isomer is thermodynamically favored, but kinetic control via low-temperature reactions may bias cis formation .

Q. How can photoelectrocatalytic methods be applied to synthesize morpholine derivatives, and what are their advantages?

- Methodological Answer: Metal-free photoelectrocatalysis using diamond-carbon nitride (DCN) electrodes enables C–H functionalization under mild conditions, avoiding toxic reagents. This method achieves ~67% Faradaic efficiency for cross-coupling reactions (e.g., forming 4-(4-methylphenyl)morpholine) and is scalable for green chemistry applications .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

- Methodological Answer: Monoamine transporter assays (e.g., dopamine/norepinephrine uptake inhibition) quantify pharmacological potential. Receptor-binding studies using radiolabeled ligands (e.g., [³H]-paroxetine for serotonin transporters) evaluate specificity. Toxicity screening in neuronal cell lines (e.g., SH-SY5Y) assesses cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.